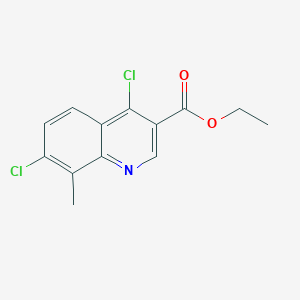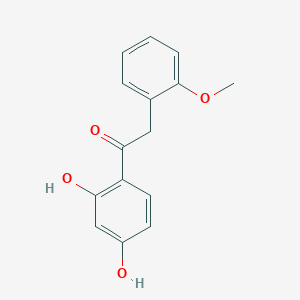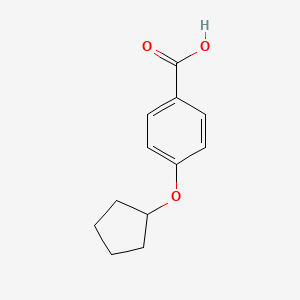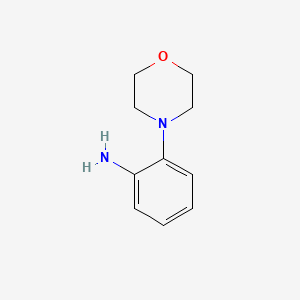![molecular formula C14H11BrO2 B1348991 Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate CAS No. 89901-03-1](/img/structure/B1348991.png)
Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate
Übersicht
Beschreibung
“Methyl 4’-bromo[1,1’-biphenyl]-4-carboxylate” is a chemical compound with the CAS Number: 149506-25-21. It has a molecular weight of 291.141. It is a solid substance with a purity of 95%1.
Synthesis Analysis
The synthesis of “Methyl 4’-bromo[1,1’-biphenyl]-4-carboxylate” is not explicitly mentioned in the search results. However, similar compounds are often synthesized through electrophilic aromatic substitution reactions, such as the Friedel-Crafts alkylation2.Molecular Structure Analysis
The molecular structure of “Methyl 4’-bromo[1,1’-biphenyl]-4-carboxylate” can be represented by the InChI code: 1S/C14H11BrO2/c1-17-14(16)12-4-2-3-11(9-12)10-5-7-13(15)8-6-10/h2-9H,1H31. This indicates that the compound consists of a biphenyl core with a bromo substituent at the 4’ position and a methyl ester at the 4 position1.
Chemical Reactions Analysis
The specific chemical reactions involving “Methyl 4’-bromo[1,1’-biphenyl]-4-carboxylate” are not detailed in the search results. However, brominated aromatic compounds like this one are often involved in nucleophilic aromatic substitution reactions or can act as electrophiles in coupling reactions.Physical And Chemical Properties Analysis
“Methyl 4’-bromo[1,1’-biphenyl]-4-carboxylate” is a solid substance1. It has a molecular weight of 291.141. The compound’s purity is 95%1.Wissenschaftliche Forschungsanwendungen
Biphenyl Ester Derivatives as Tyrosinase Inhibitors A series of biphenyl ester derivatives were synthesized and evaluated for their anti-tyrosinase activities. Five compounds exhibited significant inhibitory effects, comparable to the standard inhibitor kojic acid. Single-crystal X-ray diffraction studies suggested that the introduction of biphenyl moiety results in a more closely packed crystal structure (Huey Chong Kwong et al., 2017).
Synthesis and Structural Analysis of Biphenyl-ester Liquid Crystals This study synthesized and analyzed 4-substituted phenyl 4'-substituted biphenyl-4-carboxylates with methyl and/or methoxy groups, proving them to be enantiotropic nematogens. Crystal structures were determined for several derivatives, revealing the dominant role of a chain attached to a biphenyl moiety in intermolecular interactions (K. Hori et al., 2005).
Safety And Hazards
The compound is associated with certain hazards. It has been classified with the signal word “Warning” and is associated with hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled1. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling3.
Zukünftige Richtungen
The future directions for the use or study of “Methyl 4’-bromo[1,1’-biphenyl]-4-carboxylate” are not specified in the search results. However, brominated biphenyls and their derivatives are often used in organic synthesis and could be used to synthesize other complex organic molecules.
Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date.
Eigenschaften
IUPAC Name |
methyl 4-(4-bromophenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c1-17-14(16)12-4-2-10(3-5-12)11-6-8-13(15)9-7-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNMJLKCONRGMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353273 | |
| Record name | Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate | |
CAS RN |
89901-03-1 | |
| Record name | Methyl 4′-bromo[1,1′-biphenyl]-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89901-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,1'-Biphenyl]-4-carboxylicacid, 4'-bromo-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Phenoxymethyl-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1348908.png)



![[(2-Nitrophenyl)sulfonyl]acetic acid](/img/structure/B1348928.png)


![4-[(2-Chlorobenzyl)oxy]aniline](/img/structure/B1348942.png)
![4-Hydrazino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B1348944.png)


![4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1348953.png)

